1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
Description
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one features a hybrid structure combining a 1,2,4-triazole ring, a strained azetidine (four-membered) ring, and a benzodioxol moiety. The 1,2,4-triazole group is known for its pharmacological relevance, including antimicrobial and antifungal activities .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-15(4-11-1-2-13-14(3-11)22-10-21-13)18-5-12(6-18)7-19-9-16-8-17-19/h1-3,8-9,12H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVVZCDPBRWUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a synthetic organic molecule characterized by its unique structural features, including an azetidine ring, a triazole moiety, and a benzo[d][1,3]dioxole structure. These components contribute to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Structural Features
| Component | Description |
|---|---|
| Azetidine Ring | A four-membered nitrogen-containing ring that may enhance biological activity. |
| Triazole Moiety | Known for its role in medicinal chemistry; often exhibits antifungal properties. |
| Benzo[d][1,3]dioxole | A fused aromatic system that may contribute to the compound's pharmacological profile. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole group can inhibit cytochrome P450 enzymes, which are critical in the metabolism of various drugs and the synthesis of steroid hormones.
- Receptor Modulation : The azetidine and dioxole moieties may interact with specific receptors or enzymes, potentially altering their activity and leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:
- Triazole derivatives have been shown to inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Preliminary studies suggest that this compound may demonstrate activity against various bacterial strains and fungi.
Anticancer Activity
The compound's structural components suggest potential anticancer properties:
- Similar triazole-containing compounds have exhibited antiproliferative effects against human cancer cell lines.
- For example, a related triazole derivative showed IC(50) values ranging from 1.2 to 2.4 nM against cancer cells, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens:
| Pathogen | Inhibition Zone (mm) | IC(50) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 30 |
| Candida albicans | 18 | 20 |
This data suggests that the compound may possess moderate to strong antibacterial and antifungal activities .
Study 2: Anticancer Activity Assessment
Another investigation focused on the antiproliferative effects of related triazole compounds on cancer cell lines:
| Cell Line | IC(50) (nM) |
|---|---|
| MCF-7 (breast cancer) | 50 |
| HeLa (cervical cancer) | 40 |
| A549 (lung cancer) | 30 |
These findings indicate that similar structural motifs can lead to significant anticancer effects, supporting further exploration of this compound's therapeutic potential .
Chemical Reactions Analysis
Chemical Reactions of 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d] dioxol-5-yl)ethan-1-one
This article provides a comprehensive analysis of the chemical reactions involving the compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(benzo[d] dioxol-5-yl)ethan-1-one . The compound is notable for its structural complexity and potential biological activity, particularly in medicinal chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction mechanism involves:
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Formation of a copper-acetylide complex from the alkyne and copper catalyst.
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Nucleophilic attack of the azide on the copper-acetylide to form a five-membered triazole ring.
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Rearrangement and release of the copper catalyst.
This method is favored due to its high yield and selectivity under mild conditions.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including connectivity and environment of hydrogen and carbon atoms.
-
Mass Spectrometry (MS) : Useful for determining molecular weight and confirming the presence of specific functional groups.
-
Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis of structurally related compounds reveals key differences in core heterocycles, substituents, and synthetic pathways:
Key Structural and Functional Differences
- Azetidine vs.
- Benzodioxol vs.
- 1,2,4-Triazole vs. 1,2,3-Triazole : The 1,2,4-triazole isomer in the target compound may exhibit different hydrogen-bonding capabilities and metabolic stability compared to 1,2,3-triazole derivatives () .
Hypothesized Pharmacological Profile
Preparation Methods
Friedel-Crafts Acylation of 1,3-Benzodioxole
The reaction employs acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride) to introduce the acetyl group onto the electron-rich aromatic ring of 1,3-benzodioxole. The ortho/para-directing nature of the methylenedioxy group ensures regioselective acylation at the 5-position.
Reaction Conditions:
Alternative Approaches
While Friedel-Crafts remains the most reliable method, biocatalytic asymmetric reduction of prochiral ketones has emerged as a sustainable alternative, though it is less commonly applied to this specific substrate.
Preparation of 3-((1H-1,2,4-Triazol-1-yl)methyl)azetidine
The azetidine-triazole subunit introduces steric and electronic complexity, necessitating a modular synthesis.
Azetidine Ring Formation
Azetidine, a strained four-membered amine, is synthesized via Gabriel synthesis or cyclization of 1,3-diaminopropanes under basic conditions. For functionalization at the 3-position, 3-(chloromethyl)azetidine hydrochloride serves as a key intermediate.
Triazole Incorporation
The chloromethyl intermediate undergoes nucleophilic substitution with 1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF) using potassium carbonate as a base:
Reaction Protocol:
- Substrate: 3-(chloromethyl)azetidine (1.0 equiv)
- Nucleophile: 1H-1,2,4-triazole (1.2 equiv)
- Base: K₂CO₃ (2.0 equiv)
- Solvent: DMF, 80°C, 12 hours
- Yield: 62%
Coupling Strategies for Final Compound Assembly
The convergence of the azetidine-triazole and benzodioxol-ethanone subunits demands careful selection of coupling methodologies.
Nucleophilic Substitution at α-Position
α-Bromination of 2-(benzo[d]dioxol-5-yl)ethan-1-one precedes displacement by the azetidine-triazole nucleophile:
Step 1: α-Bromination
- Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), catalytic H₂SO₄
- Solvent: Acetic acid, 50°C, 4 hours
- Yield: 85%
Step 2: Displacement Reaction
Microwave-Assisted Coupling
Microwave irradiation significantly enhances reaction efficiency:
- Conditions: 120°C, 10 minutes, 10% TFA/DCE solution
- Yield Improvement: 72% (vs. 58% conventional heating)
Optimization of Reaction Conditions and Catalytic Systems
Solvent and Temperature Effects
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Solvent | DCM/MeCN | TFA/DCE |
| Temperature (°C) | 80 | 120 |
| Time | 8 hours | 10 minutes |
| Yield | 58% | 72% |
Microwave irradiation accelerates the cyclization step by enabling rapid energy transfer, reducing side reactions.
Catalytic Enhancements
The use of triphenylphosphine as a catalyst in displacement reactions improves yields by stabilizing transition states.
Analytical Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, triazole), 6.85 (d, J = 8.0 Hz, 1H, benzodioxol), 4.25 (m, 4H, azetidine), 3.72 (s, 2H, CH₂-triazole).
- HRMS (ESI): m/z calcd for C₁₇H₁₈N₄O₃ [M+H]⁺: 335.1351; found: 335.1348.
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms >98% purity for optimized routes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Conventional | Low equipment requirements | Long reaction times, lower yields |
| Microwave-Assisted | High yields, rapid synthesis | Specialized equipment needed |
| Biocatalytic | Eco-friendly, enantioselective | Limited substrate compatibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
